molecular formula C₁₆H₂₀N₂O₈ B015577 trans-3'-Hydroxycotinine-O-glucuronide CAS No. 132929-88-5

trans-3'-Hydroxycotinine-O-glucuronide

Cat. No.: B015577
CAS No.: 132929-88-5
M. Wt: 368.34 g/mol
InChI Key: WALNNKZUGHYSCT-MGKNELHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluconazole-d4 is a deuterated form of fluconazole, an antifungal medication used to treat a variety of fungal infections. The deuterium atoms in fluconazole-d4 replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s behavior in the body. Fluconazole itself is a triazole antifungal agent that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluconazole-d4 can be synthesized through a multi-step process starting from 2-chloro-2’,4’-difluoroacetophenone. The synthesis involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of fluconazole-d4 follows similar steps but is optimized for large-scale production. Continuous flow synthesis methods are often employed to increase efficiency and yield. This involves using a two-reactor, three-step process with no intermediate purification .

Chemical Reactions Analysis

Types of Reactions

Fluconazole-d4 undergoes various chemical reactions, including:

    Oxidation: Fluconazole-d4 can be oxidized under specific conditions to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Nucleophiles: Halides or other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions include various fluconazole derivatives, which can have different antifungal properties .

Scientific Research Applications

Pharmacokinetics and Metabolism

Overview:
Trans-3'-hydroxycotinine (3-HC) is one of the major metabolites of nicotine, with its glucuronide form (3HC-Gluc) being a primary excretion product in urine. Studies have shown that 3HC-Gluc accounts for a significant portion of nicotine metabolism, with approximately 29% of administered doses recovered as 3HC-Gluc in urine following intravenous administration .

Key Findings:

  • Disposition Kinetics: Research indicates that after nicotine consumption, 3-HC and its glucuronide are rapidly metabolized and excreted. The elimination half-life of 3HC-Gluc ranges from 4.6 to 9.4 hours in adult smokers .
  • Genetic Variability: The metabolism of nicotine to 3HC-Gluc varies among individuals due to genetic polymorphisms in uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B10. These polymorphisms can significantly affect glucuronidation activity and thus influence the pharmacokinetics of nicotine and its metabolites .

Biomarker for Tobacco Exposure

Overview:
As a metabolite of nicotine, 3HC-Gluc serves as a reliable biomarker for assessing tobacco exposure. Its measurement in biological fluids can provide insights into smoking habits and the extent of nicotine consumption.

Applications:

  • Epidemiological Studies: 3HC-Gluc levels in urine can be used to evaluate smoking prevalence and intensity in populations. It has been shown that African-Americans excrete significantly less nicotine-N-glucuronide but similar amounts of trans-3'-hydroxycotinine-O-glucuronide compared to Caucasians, indicating potential racial differences in nicotine metabolism .
  • Clinical Research: In clinical settings, monitoring 3HC-Gluc levels can help assess the effectiveness of smoking cessation programs by correlating changes in metabolite levels with smoking behavior .

Toxicological Studies

Overview:
The toxicological implications of nicotine and its metabolites, including 3HC-Gluc, are crucial for understanding their effects on human health.

Key Insights:

  • Safety Assessment: Studies have evaluated the safety profiles of nicotine metabolites, including their potential neurotoxic effects. The pharmacological responses to 3-HC have been characterized, revealing no significant cardiovascular effects during controlled infusions in smokers .
  • Transport Mechanisms: Research indicates that the hepatic excretion of nicotine glucuronides involves specific transporters, which may play a role in the systemic effects of nicotine and its metabolites .

Data Summary Table

Application AreaKey FindingsReferences
PharmacokineticsAverage urinary recovery of 29% as 3HC-Gluc; half-life: 4.6 - 9.4 hours
Biomarker UtilityUseful for assessing tobacco exposure; differences noted by ethnicity
ToxicologyNo significant cardiovascular effects; transport mechanisms identified

Case Studies

  • Disposition Kinetics Study:
    • A study involving eight smokers measured plasma and urine levels post-infusion of 3-HC, confirming its rapid metabolism to both 3-HC and 3HC-Gluc without significant physiological changes during the observation period .
  • Genetic Variability Impact:
    • Analysis of UGT polymorphisms revealed that individuals with certain genetic backgrounds exhibited reduced glucuronidation activity for 3HC, affecting their overall nicotine metabolism and excretion profiles .

Mechanism of Action

Fluconazole-d4, like fluconazole, inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, fluconazole-d4 disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .

Comparison with Similar Compounds

Fluconazole-d4 is part of the triazole family of antifungal agents, which also includes compounds like itraconazole, voriconazole, and posaconazole. Compared to these compounds, fluconazole-d4 has the following unique features:

Similar Compounds

Biological Activity

trans-3'-Hydroxycotinine-O-glucuronide (3HC-Gluc) is a significant metabolite of nicotine, primarily formed through the glucuronidation process in the human liver. This article explores the biological activity of 3HC-Gluc, focusing on its metabolism, pharmacokinetics, and interactions with various enzymes and transporters.

Overview of trans-3'-Hydroxycotinine

trans-3'-Hydroxycotinine (3HC) is a major metabolite of nicotine, predominantly excreted as its O-glucuronide form in the urine of smokers. The glucuronidation process involves the conjugation of 3HC with glucuronic acid, facilitated by various UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9. The formation of 3HC-Gluc is crucial for the detoxification and elimination of nicotine from the body.

Metabolic Pathways

The metabolism of 3HC involves both O-glucuronidation and N-glucuronidation. Research indicates that:

  • O-glucuronidation : This pathway is primarily catalyzed by UGT2B7 and UGT1A9. Kinetic studies have shown that the Michaelis-Menten constant (KmK_m) for O-glucuronidation varies among individuals, with values reported around 10 mM for human liver microsomes .
  • N-glucuronidation : Although N-glucuronide formation exceeds that of O-glucuronide in vitro, it has not been detected in human urine. This pathway is mainly mediated by UGT1A4 and is inhibited by substrates like imipramine .

Kinetic Studies

The kinetic parameters for the formation of 3HC-Gluc have been extensively studied:

EnzymeKmK_m (mM)VmaxV_{max} (pmol/min/mg)
UGT2B710.0 ± 0.885.8 ± 3.8
UGT1A91.6 ± 0.10.69 ± 0.02
UGT2B15Not specifiedNot specified

These values highlight the efficiency and capacity of different UGTs in metabolizing 3HC to its glucuronide form .

Pharmacokinetics

A clinical study involving healthy smokers examined the pharmacokinetics of 3HC and its glucuronide form after intravenous infusion. Key findings included:

  • Elimination Half-life : The elimination half-life of plasma 3HC was approximately 2 hours, while for 3HC-Gluc, it was longer due to its conjugated nature.
  • Urinary Excretion : Approximately 29% of the administered dose was recovered as 3HC-Gluc in urine, indicating significant renal clearance .

Transport Mechanisms

The transport of glucuronides, including 3HC-Gluc, across cellular membranes is facilitated by various transport proteins. Notably:

  • MRP3 Transporter : Studies have shown that MRP3 (multidrug resistance-associated protein 3) plays a role in the hepatic excretion of nicotine and cotinine glucuronides, with a KmK_{m} value estimated at around 895 µmol/L for OH-cotinine glucuronide .
  • Other Transporters : No significant transport activity was observed for nicotine or cotinine glucuronides across several tested transporters at varying concentrations.

Genetic Variability

Genetic polymorphisms in UGT genes significantly affect the metabolism of trans-3'-hydroxycotinine:

  • Individuals with different genotypes exhibit varying levels of enzyme activity, which can lead to differences in drug metabolism and susceptibility to nicotine dependence .

Case Studies

Several case studies have explored the impact of smoking cessation on the levels of trans-3'-hydroxycotinine and its glucuronide:

  • Smoker Cohorts : In a cohort study involving smokers who ceased smoking, plasma levels of both nicotine and its metabolites were monitored over time, revealing a gradual decline in levels post-cessation.
  • Genotype Correlation : Another study correlated UGT polymorphisms with metabolic rates, demonstrating that individuals with certain genetic variants had significantly reduced glucuronidation activity compared to wild-type individuals .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying trans-3'-Hydroxycotinine-O-glucuronide in biological matrices?

  • Methodology : Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards (e.g., trans-3′-hydroxycotinine-d3) ensure precision, while enzymatic deconjugation with β-glucuronidase (18–22 hours at 37°C) is critical for liberating the aglycone from glucuronides prior to analysis .
  • Key Considerations : Validate limits of quantification (0.2–1 μg/L) and recovery rates (95–112%) to address matrix effects in urine or sewage samples .

Q. How does sample storage impact the stability of this compound in sewage or urine?

  • Methodology : Immediate freezing (-20°C) and acidification (pH <3) are essential to prevent glucuronide hydrolysis. Stability studies show significant degradation of this compound at room temperature, necessitating enzymatic deconjugation protocols to stabilize biomarker measurements .
  • Data Contradictions : Reported instability of glucuronides in sewage may lead to underestimation of nicotine consumption if hydrolysis occurs during storage .

Q. What enzymatic protocols are optimal for deconjugating glucuronides prior to analysis?

  • Methodology : Optimize β-glucuronidase incubation (e.g., 37°C for 18–22 hours) to achieve >95% deconjugation efficiency. Validate with spiked recovery experiments in target matrices (urine, plasma) to account for enzymatic inhibition by matrix components .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve discrepancies in this compound tissue distribution?

  • Methodology : Use open-source platforms (e.g., DruMAP) to estimate physicochemical parameters (e.g., tissue binding, metabolic rates) when in vitro data are lacking. Validate models against IV dosing data in rodents, focusing on renal and hepatic clearance pathways .
  • Data Contradictions : Discrepancies between in silico predictions and in vivo observations (e.g., brain penetration) may arise from unaccounted transporter-mediated efflux .

Q. What genetic polymorphisms influence inter-individual variability in this compound formation?

  • Methodology : Screen for UGT (e.g., UGT2B10) and FMO3 variants using regression analyses of metabolic ratios (e.g., glucuronide/free aglycone) in human cohorts. Prioritize haplotype-specific activity assays in transfected cell lines .
  • Structural Insights : Analogous studies on hesperetin glucuronides suggest that regioselective conjugation (e.g., 3′-O vs. 7-O glucuronidation) impacts metabolite bioactivity and clearance .

Q. How do stability issues with glucuronides confound biomarker-based estimates of nicotine exposure?

  • Methodology : Conduct longitudinal stability assessments under varying pH and temperature conditions. Apply correction factors to adjust for hydrolysis during sample storage, particularly in sewage epidemiology studies .
  • Case Study : In sewage, enzymatic deconjugation reduced variability in this compound recovery, improving correlation with tobacco sales data .

Q. What structural-activity relationships (SARs) govern the pharmacological activity of this compound compared to other glucuronides?

  • Methodology : Compare in vitro vasodilatory, anti-inflammatory, or receptor-binding activities of this compound with structurally analogous glucuronides (e.g., hesperetin-7-O-glucuronide). Use LC-MS/MS and RNA sequencing to link metabolite structure to functional endpoints (e.g., endothelial dysfunction modulation) .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALNNKZUGHYSCT-MGKNELHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157860
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132929-88-5
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132929-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3'-Hydroxycotinine-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

trans-3'-Hydroxycotinine-O-glucuronide
trans-3'-Hydroxycotinine-O-glucuronide
trans-3'-Hydroxycotinine-O-glucuronide
trans-3'-Hydroxycotinine-O-glucuronide
trans-3'-Hydroxycotinine-O-glucuronide
trans-3'-Hydroxycotinine-O-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.